Azithromycin C

Pharmaceutical Analysis HPLC Method Validation

Azithromycin C (3''-O-demethylazithromycin) is the official pharmacopoeial impurity standard listed in USP and EP monographs for azithromycin related substances testing. This certified reference material ensures regulatory compliance for HPLC system suitability, method validation, and stability studies. It provides the distinct relative retention time and resolution required for accurate quantification of the ≤0.5% impurity limit. Essential for ANDA, DMF, and QC batch release. Procure authentic Azithromycin C to avoid misidentification risks and ensure successful regulatory submissions.

Molecular Formula C37H70N2O12
Molecular Weight 734.969
CAS No. 620169-47-3
Cat. No. B601235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin C
CAS620169-47-3
SynonymsAzithromycin C;  UNII-H91YKC84DA;  H91YKC84DA;  DTXSID50211068
Molecular FormulaC37H70N2O12
Molecular Weight734.969
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
InChIKeyPAIIKRKARNTWPY-HOQMJRDDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin C (CAS 620169-47-3) Analytical Reference Standard Procurement Guide


Azithromycin C, chemically designated as 3''-O-demethylazithromycin (CAS 620169-47-3), is a pharmacopoeial reference standard listed in both the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as an identified organic impurity of the macrolide antibiotic azithromycin [1][2]. This compound is not an active pharmaceutical ingredient but a critical analytical tool essential for the quality control, method validation, and stability studies of azithromycin drug substances and finished pharmaceutical products [3].

Why Generic Azithromycin Impurity Substitution Risks Regulatory Compliance and Analytical Failure


Substituting Azithromycin C with other azithromycin impurities or non-certified reference materials introduces significant risks in pharmaceutical quality control. Azithromycin C possesses a unique chemical structure (3''-O-demethylazithromycin) that governs its specific chromatographic behavior, including a distinct relative retention time (RRT) and resolution from the parent azithromycin peak and other impurities [1]. Using an incorrect impurity standard can lead to misidentification, inaccurate quantification, and failure to meet system suitability requirements specified in USP and EP monographs, ultimately jeopardizing regulatory submissions such as ANDAs and DMFS [2]. Furthermore, the impurity's profile is not interchangeable; its limit in the final drug product is typically controlled at ≤0.5%, a specification that cannot be validated without the authentic reference standard [3].

Azithromycin C (3''-O-demethylazithromycin) Quantitative Differentiation Evidence


Chromatographic Differentiation of Azithromycin C from Closely Eluting Impurities

In reversed-phase HPLC methods for azithromycin related substances, Azithromycin C exhibits a specific relative retention time (RRT) that distinguishes it from other known impurities. While absolute retention times are method-dependent, the RRT for Azithromycin C is consistently reported in the literature. For instance, in a validated USP monograph method, Azithromycin C is resolved with a resolution factor (Rs) of >2.0 from the closely eluting impurity Azithromycin Related Compound F, which has a slightly different RRT [1][2]. This separation is critical for accurate quantitation.

Pharmaceutical Analysis HPLC Method Validation

Structural Distinction Driving Distinctive Mass Spectrometric Fragmentation

Azithromycin C is chemically defined as 3''-O-demethylazithromycin (C37H70N2O12, MW 734.96), differentiating it from the parent drug azithromycin (C38H72N2O12, MW 749.00) by the absence of a methyl group at the 3''-O position on the cladinose sugar . This structural difference leads to a unique mass spectral signature. In positive ion mode electrospray ionization (ESI+), Azithromycin C produces a distinct protonated molecular ion at m/z 735.5 [M+H]+, whereas azithromycin shows an ion at m/z 749.5 [M+H]+ [1]. This mass difference of 14 Da (Δm/z = 14) is a definitive and quantitative marker for its identification and differentiation from azithromycin and other demethylated impurities.

Mass Spectrometry Impurity Profiling LC-MS/MS

NMR Spectroscopy: Diagnostic Signals for Confirmation of 3''-O-Demethylation

The 1H-NMR spectrum of Azithromycin C provides diagnostic evidence for its specific structural modification. The absence of the 3''-O-methyl singlet, which is present at approximately δ 3.3 ppm in the spectrum of azithromycin, is a quantitative indicator of demethylation [1][2]. The 13C-NMR spectrum similarly shows the loss of the corresponding carbon resonance for the methoxy group, confirming the site of modification. These spectral features are part of the certified characterization data provided with the reference standard and are essential for confirming its identity beyond chromatographic retention time.

NMR Spectroscopy Structural Elucidation Reference Standard Characterization

Defined Regulatory Acceptance Criteria for Quality Control

Azithromycin C is a specified impurity with a quantifiable acceptance criterion in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for azithromycin. The impurity limit for Azithromycin C is typically set at not more than 0.5% by area normalization in the HPLC analysis of the azithromycin drug substance [1][2]. In contrast, other specified impurities, such as Azithromycin Impurity D and J, may have combined or individual limits, but the specific limit for Impurity C is a distinct regulatory requirement. This means that a batch of azithromycin could pass if other impurities are present below their thresholds but fail solely due to an Azithromycin C content >0.5%.

Pharmaceutical Quality Control Regulatory Compliance Impurity Limits

Critical Applications for Azithromycin C (CAS 620169-47-3) Reference Standard


Validation of HPLC System Suitability for Azithromycin Monograph Compliance

Azithromycin C is used as a system suitability marker in HPLC methods for azithromycin related substances. The standard is injected to verify that the chromatographic system achieves the required resolution (Rs > 2.0) between the Azithromycin C peak and other closely eluting impurities, such as Azithromycin Related Compound F [1]. This validation step, as described in USP and EP monographs, is mandatory before any batch release testing can be performed, ensuring the analytical data is reliable and compliant with regulatory standards [2].

Calibration and Quantification of 3''-O-demethylazithromycin in Stability Studies

During forced degradation and long-term stability studies of azithromycin drug products, Azithromycin C can form as a degradation product. The reference standard is used to construct calibration curves for accurate quantification of this impurity in stability samples using HPLC-UV or LC-MS/MS [1]. This quantitative data is essential for establishing a product's shelf-life and storage conditions, as an increase in Azithromycin C above the 0.5% limit would be a stability failure [3].

LC-MS/MS Method Development and Validation for Impurity Profiling

The unique mass-to-charge ratio (m/z 735.5) of Azithromycin C makes it an ideal analyte for developing and validating high-sensitivity LC-MS/MS methods. Researchers use the reference standard to optimize multiple reaction monitoring (MRM) transitions, establish limits of detection (LOD) and quantitation (LOQ), and ensure method specificity [1][2]. This is particularly relevant for Abbreviated New Drug Applications (ANDAs) where detailed impurity profiling is a key regulatory requirement.

Identification of Unknown Peaks in Batch Release and In-Process Control

In the routine quality control of azithromycin API and finished products, unknown peaks are occasionally observed in HPLC chromatograms. Co-injection of the sample with the Azithromycin C reference standard provides a definitive, orthogonal confirmation of the peak's identity by matching both retention time and, if coupled with a mass detector, its mass spectrum [1]. This troubleshooting step is critical for determining whether a batch meets specifications and for investigating the root cause of any impurity excursions.

Quote Request

Request a Quote for Azithromycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.